4-Bromo-3',4'-dichlorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

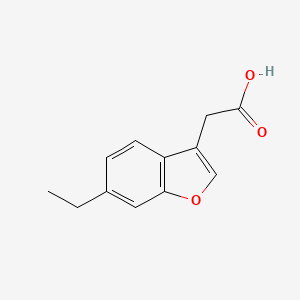

4-Bromo-3',4'-dichlorobenzophenone is a brominated benzophenone with additional chlorine substituents. It is a compound of interest due to its potential applications in various fields, including material science and pharmaceuticals. The compound's structure and properties have been extensively studied using various spectroscopic and computational methods to understand its behavior and potential uses.

Synthesis Analysis

The synthesis of related brominated benzophenone derivatives often involves the reaction of brominated phenols with appropriate aldehydes or ketones. For example, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols . Although the exact synthesis of 4-Bromo-3',4'-dichlorobenzophenone is not detailed in the provided abstracts, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and compared with Density Functional Theory (DFT) calculations . The geometry and electronic properties of these compounds have been reported, providing insights into the structure of 4-Bromo-3',4'-dichlorobenzophenone. The crystal structure of a similar compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined, revealing the conformation of the morpholine ring and the butadiene group .

Chemical Reactions Analysis

The reactivity of brominated benzophenones can be inferred from studies on similar compounds. For instance, the electron density-based local reactivity descriptor, such as Fukui functions, was calculated to explain the chemical selectivity or reactivity site in 3,4-dichlorobenzophenone . These studies suggest that 4-Bromo-3',4'-dichlorobenzophenone may exhibit similar reactivity patterns, with potential applications in forming complexes with metals or other organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones have been characterized using various spectroscopic techniques. The vibrational frequencies were obtained from FT-IR and Raman spectral data, and the UV-absorption spectrum was recorded to study the electronic transitions . The thermodynamic properties of these compounds were also calculated, revealing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures . These studies provide a comprehensive understanding of the physical and chemical properties of 4-Bromo-3',4'-dichlorobenzophenone.

Aplicaciones Científicas De Investigación

Photochemical Reactivity and Photophysical Properties

- Scientific Field : Experimental Chemistry

- Summary of Application : The compound 4-Bromo-4’-chlorobenzophenone (a related compound) was synthesized for its potential photochemical reactivity and photophysical properties .

- Methods of Application : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results or Outcomes : The study was focused on the characterization of the synthesized compound .

Photophysics: “Quantitative UV”

- Scientific Field : Photophysics

- Summary of Application : 4-bromo-4’-methyl benzophenone (a related compound) was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst. The product was used to study photophysics: "quantitative UV" .

- Methods of Application : Two solvents: EPA and methylcyclohexane (MCH) were used. Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .

- Results or Outcomes : The study was focused on the analysis of the collected spectra .

Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Scientific Field : Photochromic Solid-State Materials

- Summary of Application : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described .

- Methods of Application : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results or Outcomes : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Characterization of 4-Bromo-4’-Chlorobenzophenone

- Scientific Field : Experimental Chemistry

- Summary of Application : The synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .

- Methods of Application : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results or Outcomes : The study was focused on the characterization of the synthesized compound .

Characterization and Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone

- Scientific Field : Photochemistry

- Summary of Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR and mass spectroscopies .

- Results or Outcomes : The study was focused on the analysis of the collected spectra .

Photochemical Characteristics and Transition State Comparisons of 4-Fluoro-4’-Methoxybenzophenone

- Scientific Field : Photophysics

- Summary of Application : The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied using UV absorption spectroscopy .

- Results or Outcomes : The study was focused on the analysis of the collected spectra .

Synthesis of 4-Bromo-4’-Methyl Benzophenone

- Scientific Field : Photophysics

- Summary of Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .

- Methods of Application : The product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .

- Results or Outcomes : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .

Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone

- Scientific Field : Photochemistry

- Summary of Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .

- Methods of Application : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst in order to make a benzopinacol .

Transition State Comparisons of 4-Fluoro-4’-Methoxybenzophenone

- Scientific Field : Photophysics

- Summary of Application : The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied .

- Methods of Application : It was determined that a normal n-pi* state is displayed in the presence of the non-polar solvent .

Propiedades

IUPAC Name |

(4-bromophenyl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPSEBRBIWMBMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373623 |

Source

|

| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3',4'-dichlorobenzophenone | |

CAS RN |

844879-06-7 |

Source

|

| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)